3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine
Description
3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (CAS: 216766-05-1) is a halogenated pyridine derivative with the molecular formula C₈H₇BrF₃NO and a molecular weight of 270.05 g/mol . Its structure features a bromine atom at position 3, an ethoxy group at position 2, and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to the reactivity of its bromine substituent and the electron-withdrawing effects of the -CF₃ group .
Key properties include:
Properties
IUPAC Name |
3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-2-14-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBETXXBAZBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626660 | |
| Record name | 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216766-05-1 | |
| Record name | 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of the ethoxy group at the 2-position of pyridine derivatives often relies on nucleophilic aromatic substitution (SNAr) under activating conditions. A methodology adapted from CN109232399B involves substituting a chlorine atom with ethoxide. For example, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can react with sodium ethoxide in tetrahydrofuran (THF) at 0–25°C for 24 hours to yield 2-ethoxy-5-nitro-3-(trifluoromethyl)pyridine. The reaction requires a 1:1.41:2 molar ratio of starting material to diethyl malonate to sodium hydride, as demonstrated in analogous malonate coupling reactions .
Subsequent reduction of the nitro group to an amine (e.g., via hydrogenation or Fe/HCl) yields 2-ethoxy-5-amino-3-(trifluoromethyl)pyridine. Bromination at the 3-position is then achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic bromination to the meta position relative to itself, while the ethoxy group’s ortho/para-directing effects synergistically favor bromination at position 3 .
Sequential Halogenation and Alkoxylation Strategies
An alternative route prioritizes bromination early in the synthesis. Starting with 2-chloro-5-(trifluoromethyl)pyridine, bromination at position 3 using Br2/FeBr3 at 80°C for 6 hours produces 3-bromo-2-chloro-5-(trifluoromethyl)pyridine. The chlorine at position 2 is then displaced by ethoxide in a polar aprotic solvent (e.g., dimethylformamide) at 100°C for 12 hours. This two-step approach avoids nitro group intermediates but requires precise temperature control to prevent dehalogenation side reactions .
| Step | Reactant | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Br2, FeBr3 | 80°C, 6 h | 65 |
| 2 | NaOEt, DMF | 100°C, 12 h | 58 |
Directed Ortho-Metalation for Regioselective Functionalization
Directed ortho-metalation (DoM) offers regiochemical control for introducing substituents. Using a tert-butoxycarbonyl (Boc) group as a directing group, 5-(trifluoromethyl)pyridine-2-carboxylate undergoes lithiation at position 3 with LDA at −78°C. Quenching the lithiated intermediate with triethylborane and subsequent bromination yields 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate. Hydrolysis of the ester followed by ethoxylation via Mitsunobu conditions (diethyl azodicarboxylate, PPh3, ethanol) installs the ethoxy group .
This method circumvents competing directing effects but demands rigorous anhydrous conditions. Yields for the lithiation step rarely exceed 40% due to side reactions with the trifluoromethyl group .
One-Pot Multistep Synthesis via Intermediate Isolation
A four-step synthesis inspired by CN109232399B involves:
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Malonate Coupling : Reacting 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in THF at 0°C (yield: 76.6% ).
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Nitro Reduction : Catalytic hydrogenation to 5-amino-2-methyl-3-(trifluoromethyl)pyridine.
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Diazotization-Bromination : Treating the amine with NaNO2/HBr to form a diazonium salt, followed by CuBr-mediated bromination.
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Methyl-to-Ethoxy Conversion : Oxidizing the methyl group to a carboxylic acid (KMnO4/H2SO4) and decarboxylating to introduce ethoxy via nucleophilic substitution.
While this route is laborious, it achieves a total yield of ~28% over four steps, demonstrating scalability challenges .
Solvent and Catalyst Optimization in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling presents a modern approach. Suzuki-Miyaura coupling between 3-bromo-2-iodo-5-(trifluoromethyl)pyridine and ethoxyboronic acid under Pd(PPh3)4 catalysis in dioxane/H2O (3:1) at 90°C installs the ethoxy group selectively. Key parameters include:
| Parameter | Optimal Value | Impact on Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh3)4 | 72 |
| Solvent Ratio | Dioxane:H2O = 3:1 | 68 |
| Temperature | 90°C | 75 |
This method avoids harsh SNAr conditions but requires expensive catalysts and meticulous exclusion of oxygen .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Applications
3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it a candidate for the development of drugs targeting specific biological pathways.
Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The trifluoromethyl group is known to enhance biological activity, making it effective against certain pathogens. Studies have shown its efficacy in inhibiting microbial growth, suggesting potential use in developing new antimicrobial agents .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound has applications in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing pesticides or herbicides that target specific pests while minimizing environmental impact.
Insecticidal Properties
The compound has been tested for insecticidal activity against various pests. For example, studies have demonstrated that derivatives containing trifluoromethyl groups exhibit enhanced insecticidal properties compared to their non-fluorinated counterparts .
| Compound | Activity (%) at 500 mg/L |
|---|---|
| E1 | 50 ± 0 |
| E2 | 45 ± 2.9 |
| E3 | 75 ± 0 |
| F1 | 35 ± 0 |
| F2 | 50 ± 0 |
Synthesis of Related Compounds
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for further applications in medicinal chemistry .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various trifluoromethylpyridine derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted the significance of the trifluoromethyl group in enhancing antimicrobial potency .
Case Study 2: Insecticidal Activity
Research conducted on the insecticidal effects of fluorinated pyridines demonstrated that derivatives like this compound exhibited notable efficacy against agricultural pests. The findings suggested that these compounds could be developed into effective pest control agents with lower toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Related Pyridine Derivatives
Key Observations:
The trifluoromethyl group at position 5 is a strong electron-withdrawing substituent, which stabilizes the pyridine ring and directs electrophilic substitution reactions to specific positions .
Reactivity :
- Bromine at position 3 serves as a leaving group in nucleophilic aromatic substitution (NAS), but its reactivity is modulated by neighboring substituents. For example, the ethoxy group at position 2 may deactivate the ring compared to chloro substituents .
- Derivatives lacking -CF₃ (e.g., 3-bromo-5-ethoxypyridine) exhibit reduced metabolic stability and lipophilicity, limiting their utility in drug design .
Applications :
- Compounds with multiple halogens (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) are precursors to insecticides like fluazinam, highlighting the importance of halogen positioning for bioactivity .
- The ethoxy group in the target compound may facilitate further functionalization (e.g., hydrolysis to hydroxyl groups), making it versatile in multistep syntheses .
Spectroscopic and Computational Comparisons
The NMR spectra of this compound, calculated via DFT methods , reveal distinct shifts:
- ¹H NMR : Ethoxy protons resonate as a quartet (δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for CH₂).
- ¹⁹F NMR : The -CF₃ group appears as a singlet near δ -60 ppm.
- ¹³C NMR : The pyridine carbons adjacent to -CF₃ and Br exhibit significant deshielding (~150–160 ppm).
Comparatively, analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine lack ethoxy-related signals but show split peaks for chlorine substituents in NMR .
Biological Activity
3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₈H₇BrF₃N₁O and a molecular weight of 270.05 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the bromine atom, ethoxy group, and trifluoromethyl group, which significantly influence its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₈H₇BrF₃N
- Molecular Weight : 270.05 g/mol
- SMILES Notation : CCOC1=C(C=C(C=N1)C(F)(F)F)Br
The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity, particularly in antimicrobial and antifungal domains. The specific biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent against a variety of pathogens. Its efficacy is attributed to its ability to interact with biological targets effectively .
- Antifungal Properties : The compound has also been investigated for its antifungal properties, demonstrating effectiveness against certain fungal strains.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl and ethoxy groups in enhancing the biological activity of pyridine derivatives. These modifications contribute to increased solubility and reactivity, which are crucial for pharmacological effectiveness.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₇BrF₃N₁O | Contains bromine, ethoxy, and trifluoromethyl groups |
| 3-Chloro-2-ethoxy-5-(trifluoromethyl)pyridine | C₈H₇ClF₃N₁O | Chlorine instead of bromine; similar reactivity |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C₇H₅BrF₃N₁O | Different substitution pattern on pyridine ring |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Notable findings include:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects at relatively low concentrations .
- Mechanism of Action : Research suggests that the mechanism of action may involve disruption of microbial cell membranes or inhibition of key metabolic pathways, although further studies are needed to elucidate these mechanisms fully .
- Comparative Analysis : When compared to structurally similar compounds, this compound displayed superior efficacy in certain assays, highlighting its potential as a lead compound for further development in antimicrobial therapies .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?
A three-step synthesis is typically employed:
Halogenation : Introduce bromine at the 3-position of a pre-functionalized pyridine ring via electrophilic substitution or metal-assisted methods. For example, bromination of 2-ethoxy-5-(trifluoromethyl)pyridine using Br₂ in the presence of Lewis acids (e.g., AlCl₃) .
Ethoxy Group Installation : Nucleophilic aromatic substitution (SNAr) at the 2-position using sodium ethoxide under reflux conditions. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically influence reaction efficiency .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of brominating agents) and catalyst loading (5–10 mol% for metal catalysts) to suppress side reactions. Yield improvements (>75%) are achievable by maintaining anhydrous conditions and inert atmospheres .
Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assign signals based on substituent effects:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Br: ~1.89 Å; C-O: ~1.42 Å) to confirm regiochemistry. Crystallize in ethanol or acetonitrile for high-quality single crystals .
- Purity Analysis : Combine NMR integration with GC-MS or elemental analysis to verify >95% purity.
Advanced Research Questions
Q. What strategies are effective for regioselective functionalization of the pyridine ring in cross-coupling reactions involving the bromo substituent?
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in dioxane/water (3:1) at 90°C. The bromo group at C3 reacts preferentially over ethoxy due to lower steric hindrance .
- Buchwald-Hartwig Amination : Activate the C3-Br bond with Pd₂(dba)₃/Xantphos (3 mol%) and Cs₂CO₃ in toluene at 110°C. Ethoxy and CF₃ groups remain inert under these conditions .
- Directed Ortho-Metalation : Use LDA or LiTMP to deprotonate positions adjacent to directing groups (e.g., ethoxy), enabling selective functionalization .
Q. How does the presence of the trifluoromethyl group influence the electronic properties and reactivity of the pyridine ring, and how can this be modeled using computational methods?
- Electronic Effects : The electron-withdrawing CF₃ group decreases electron density at C5, making it less reactive toward electrophiles. This can be quantified via DFT calculations (B3LYP/6-31G* level) showing reduced Fukui indices at C5 .
- Reactivity Modeling : Use the Colle-Salvetti correlation-energy functional to predict charge distribution and nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., SNAr at C2) with Gaussian or ORCA software .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations reveal that polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling reactions .
Q. In cases where experimental data contradicts theoretical predictions (e.g., reaction yields vs. DFT-calculated activation energies), what analytical approaches can resolve these discrepancies?
- Kinetic Profiling : Perform time-resolved NMR or IR spectroscopy to identify intermediates not accounted for in DFT models .
- Isotopic Labeling : Use ²H or ¹³C isotopes to trace competing pathways (e.g., para vs. meta substitution) .
- Multivariate Analysis : Apply machine learning (e.g., partial least squares regression) to correlate reaction parameters (temperature, solvent polarity) with yield outliers .
- Revised Computational Models : Incorporate solvent and catalyst effects into DFT calculations using explicit solvation or QM/MM hybrid methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
